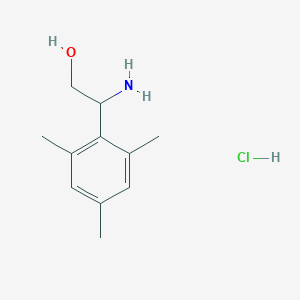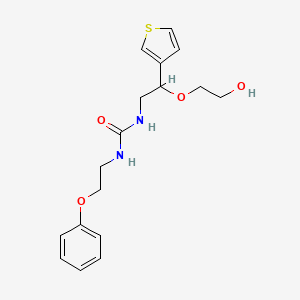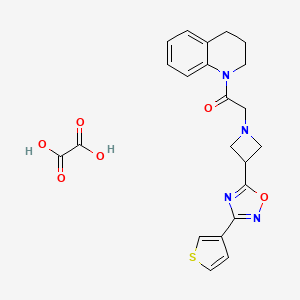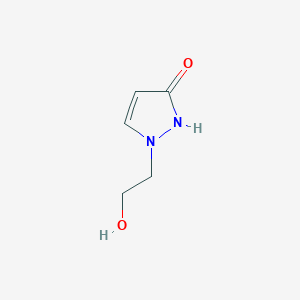![molecular formula C25H24FN3O5S B2539990 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260984-23-3](/img/structure/B2539990.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a novel molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks like aniline derivatives and various esters. For example, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides involved starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . A similar approach could be hypothesized for the synthesis of the compound , possibly involving a Dimroth rearrangement as seen in the synthesis of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This information is crucial for understanding the interaction of the compound with biological targets, such as kinases, which the compound may inhibit.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are often complex and require careful control of reaction conditions. For instance, the synthesis of kappa-opioid agonists involved exploring variants in N-acyl, N-alkyl, and amino functions . The compound may also undergo various chemical reactions, including amidification and possibly cyclization, to achieve the desired thieno[3,2-d]pyrimidin-1-yl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by techniques including NMR, IR, mass spectrometry, and elemental analysis . These properties are influenced by the presence of functional groups such as the dimethoxyphenyl and fluoro-methylphenyl groups, which can affect the compound's solubility, stability, and reactivity. The thieno[3,2-d]pyrimidin-1-yl moiety could also contribute to the compound's ability to interact with biological targets, potentially leading to herbicidal or antiallergic activities, as seen in related compounds .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
The compound has been used in synthetic chemistry for the development of novel erythrinanes through Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides. This method demonstrates the compound's utility in facilitating complex molecular transformations, leading to the synthesis of erythrinane derivatives, which are of interest due to their natural occurrence and biological activities (Shiho Chikaoka et al., 2003).
Medicinal Chemistry and Biological Evaluation
In medicinal chemistry, derivatives of this compound have been explored for their potential as selective ligands of the translocator protein (18 kDa), illustrating its significance in the development of diagnostic and therapeutic agents for neuroinflammation and related disorders. The study of DPA-714 and its derivatives, for example, highlights the compound's relevance in radioligand development for positron emission tomography (PET) imaging (F. Dollé et al., 2008).
Antitumor Activities
The compound has also been utilized in the synthesis of derivatives with antitumor activities. Research on derivatives containing 5-fluorouracil, for instance, has shown promising in vitro antitumor activity against cancer cell lines, underscoring its potential in the development of new anticancer agents. Such studies contribute to the broader understanding of the compound's applicability in designing novel therapeutics (J. Xiong et al., 2009).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O5S/c1-15-12-17(5-6-18(15)26)29-24(31)23-19(9-11-35-23)28(25(29)32)14-22(30)27-10-8-16-4-7-20(33-2)21(13-16)34-3/h4-7,9,11-13,19,23H,8,10,14H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQIIZYLNQCWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)






